molecular formula C12H9NO5 B1421400 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxylic acid CAS No. 1240165-83-6

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1421400
M. Wt: 247.2 g/mol
InChI Key: PJPCFEAMJAQICT-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxylic acid is a chemical compound with the linear formula C12H9NO5 . It has a molecular weight of 247.209 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of compounds similar to 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxylic acid has been reported in the literature . For instance, the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides involved the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The molecular structure of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxylic acid can be analyzed using various spectroscopic techniques . For example, in the aromatic region, an AMX spin system for a 2,3-dihydro-1,4-benzodioxin-6-yl moiety was assignable with the help of three signals .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research has demonstrated the synthesis and anti-inflammatory properties of new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, including 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxylic acid. These compounds have shown comparable potency to established anti-inflammatory drugs like Ibuprofen in specific assays (Vazquez, Rosell, & Pujol, 1996).

Pharmaceutical Synthesis

The compound has been used in the synthesis of various pharmaceutical agents. For example, it has been employed in the preparation of enantiomers of chiral building blocks like 2,3-Dihydro-1,4-Benzodioxin-2-Carboxylic Acid, which are crucial for enantiospecific synthesis of therapeutic agents (Mishra, Kaur, Sharma, & Jolly, 2016).

Biofilm Inhibition and Cytotoxicity

Some derivatives of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxylic acid have been studied for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. These studies also assessed the cytotoxicity of these compounds, finding them to exhibit mild cytotoxicity (Abbasi et al., 2020).

Anticonvulsant Activity

The compound has been explored for its potential in the development of anticonvulsant drugs. Specific derivatives of this compound have been synthesized and studied for their anticonvulsant activity, showing promising results (Arustamyan et al., 2019).

Antibacterial and Anti-inflammatory Agents

Derivatives of this compound have been synthesized and evaluated for their antibacterial and anti-inflammatory properties. These studies are aimed at developing new therapeutic agents for inflammatory ailments and bacterial infections (Abbasi et al., 2017).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-12(15)10-11(18-6-13-10)7-1-2-8-9(5-7)17-4-3-16-8/h1-2,5-6H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPCFEAMJAQICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(N=CO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxylic acid

CAS RN

1240165-83-6
Record name 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
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5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 3
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 4
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxylic acid

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